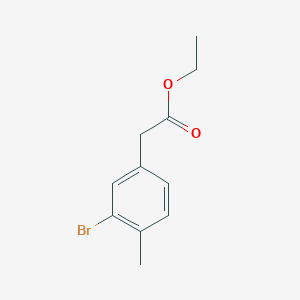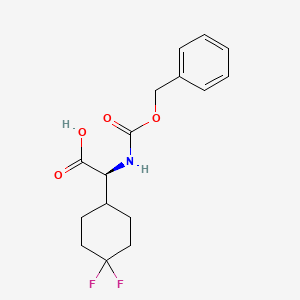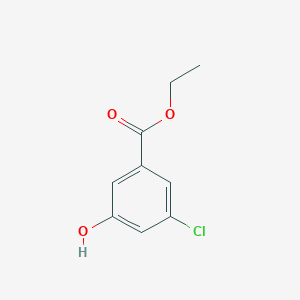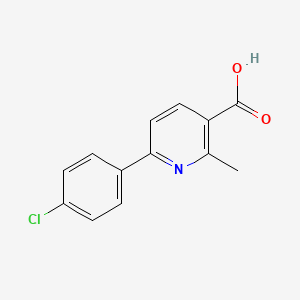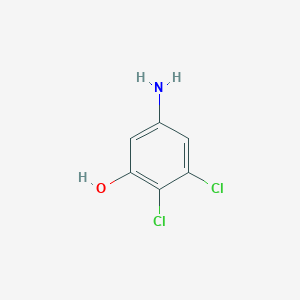![molecular formula C11H8F3NO2 B6325309 [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol CAS No. 1055303-62-2](/img/structure/B6325309.png)
[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol
描述
[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound features a unique structure that includes a trifluoromethyl group, an oxazole ring, and a phenyl group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol typically involves the reaction of 2-phenyl-5-(trifluoromethyl)oxazole with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the oxazole ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazole compounds.
科学研究应用
[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds for enhanced stability and performance.
作用机制
The mechanism of action of [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity.
相似化合物的比较
2-Phenyl-5-(trifluoromethyl)oxazole: Lacks the methanol group, making it less versatile in certain reactions.
5-(Trifluoromethyl)-2-oxazoline: Similar structure but different reactivity due to the presence of an oxazoline ring instead of an oxazole ring.
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol stands out due to the presence of both the trifluoromethyl group and the oxazole ring, which confer unique chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[2-phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-8(6-16)15-10(17-9)7-4-2-1-3-5-7/h1-5,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIDQWSNRWJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






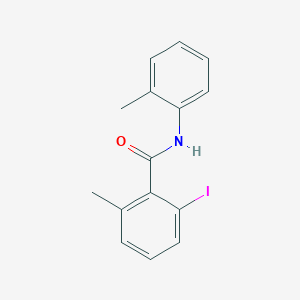
![1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine](/img/structure/B6325274.png)
